molecular formula C13H16BrNO2 B1461797 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one CAS No. 1175747-43-9

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one

Cat. No. B1461797
CAS RN: 1175747-43-9
M. Wt: 298.18 g/mol
InChI Key: NSAMEKHRQBDXGT-UHFFFAOYSA-N
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Description

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is a chemical compound with the CAS Number: 1274696-47-7 . It has a molecular weight of 298.18 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name of this compound is 1-[2-(3-bromophenoxy)ethyl]-2-piperidinone . The InChI code is 1S/C13H16BrNO2/c14-11-4-3-5-12(10-11)17-9-8-15-7-2-1-6-13(15)16/h3-5,10H,1-2,6-9H2 .


Physical And Chemical Properties Analysis

This compound is an oil that is stored at room temperature . It has a molecular weight of 298.18 .

Scientific Research Applications

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is a compound with potential applications in various fields of scientific research. While specific studies directly investigating this compound were not found, insights can be drawn from research on structurally related compounds and their applications. These include nucleophilic aromatic substitution reactions, the study of pharmacophoric groups in antipsychotic agents, and the effects of ethylene perception inhibitors on fruits and vegetables.

Nucleophilic Aromatic Substitution Reactions

Studies have examined reactions involving compounds structurally related to this compound, focusing on nucleophilic aromatic substitution reactions. For instance, the reaction of piperidine with nitro-aromatic compounds in benzene has been explored, providing a foundation for understanding the chemical behavior and potential reactivity of similar compounds in synthetic chemistry (Pietra & Vitali, 1972).

Pharmacophoric Groups in Antipsychotic Agents

Research on arylcycloalkylamines, which include phenyl piperidines and piperazines, highlights the role of arylalkyl substituents in improving the potency and selectivity of binding affinity at D2-like receptors. This suggests that compounds with structural elements similar to this compound may have potential applications in the development of new antipsychotic medications (Sikazwe et al., 2009).

Ethylene Perception Inhibitors in Fruits and Vegetables

The compound 1-Methylcyclopropene (1-MCP) has been extensively studied for its effects on fruits and vegetables, acting as an inhibitor of ethylene perception and thus improving the maintenance of product quality. This research area might offer insights into the potential agricultural or botanical applications of this compound, considering its structural uniqueness and the possibility of affecting ethylene-related processes (Watkins, 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .

Mechanism of Action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Target of Action

The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. Many piperidine derivatives have been found to have significant biological activity, making them valuable in the development of new drugs .

Mode of Action

The mode of action of piperidine derivatives can also vary greatly. The specific interactions between the compound and its targets depend on the structure of the compound and the nature of the target .

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the specific compound and its targets .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary based on the specific compound. Factors such as the compound’s structure, formulation, route of administration, and dose can all affect its pharmacokinetics .

Result of Action

The molecular and cellular effects of a piperidine derivative’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to effects on the whole organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These factors can include things like temperature, pH, and the presence of other substances .

properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAMEKHRQBDXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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